
クロフィブラート
概要
説明
クロフィブラートは、血中の高コレステロール値とトリアシルグリセロール値をコントロールするために用いられる脂質低下薬です。フィブラート系に属し、リポタンパク質リパーゼ活性を高め、超低比重リポタンパク質を低比重リポタンパク質に変換を促進することで、超低比重リポタンパク質のレベルを低下させます。 高比重リポタンパク質のレベルを上昇させることもできます .
製造方法
合成経路と反応条件
クロフィブラートは、クロフィブリン酸とエタノールのエステル化反応によって合成されます。この反応は通常、硫酸などの強酸触媒を用いて、エステル化プロセスを促進します。 反応は還流条件下で行われ、酸が完全にエステルに変換されるようにします .
工業的製造方法
工業的には、クロフィブラートは、クロフィブリン酸とエタノールを強酸触媒の存在下で反応させることによって製造されます。 反応混合物を還流下で加熱し、得られたエステルを蒸留および再結晶によって精製して、高純度のクロフィブラートを得ます .
科学的研究の応用
Clofibrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Studied for its effects on lipid metabolism and its role in regulating lipoprotein levels.
Medicine: Used to treat hypertriglyceridemia and high cholesterol levels.
Industry: Used in the production of lipid-lowering medications and as a reference compound in analytical chemistry
作用機序
クロフィブラートは、肝外リポタンパク質リパーゼの活性を高めることで作用します。これにより、リポタンパク質のトリグリセリドの加水分解が促進されます。これにより、カイロミクロンの分解、超低比重リポタンパク質から低比重リポタンパク質への変換、低比重リポタンパク質から高比重リポタンパク質への変換が促進されます。 また、胆汁と最終的に腸への脂質の分泌をわずかに増加させます .
Safety and Hazards
Clofibrate is classified as having acute toxicity (oral, category 4), skin irritation (category 2), serious eye damage (category 1), and specific target organ toxicity (single exposure, category 3) . It is toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
将来の方向性
Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . It has been shown to have some pharmacological and biological activities such as anti-inflammatory, hepatoprotective, renoprotective, antioxidant, and anti-atherogenic . Future research may explore these properties further.
生化学分析
Biochemical Properties
Clofibrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It increases the activity of extrahepatic lipoprotein lipase, thereby enhancing lipoprotein triglyceride lipolysis. This process involves the degradation of chylomicrons and the conversion of VLDLs to LDLs and LDLs to HDLs . Additionally, clofibrate influences the secretion of lipids into the bile and intestine, contributing to its lipid-lowering effects.
Cellular Effects
Clofibrate affects various types of cells and cellular processes. It influences cell function by activating peroxisome proliferator-activated receptor alpha (PPARα), which regulates gene expression of enzymes involved in fatty acid oxidation. This activation leads to increased lipoprotein lipase levels, enhancing the clearance of triglyceride-rich lipoproteins . Clofibrate also impacts cell signaling pathways, gene expression, and cellular metabolism, promoting the conversion of VLDL to LDL and HDL .
Molecular Mechanism
The molecular mechanism of clofibrate involves its interaction with PPARα, which modulates the gene expression of enzymes related to fatty acid oxidation. Clofibrate increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipoprotein triglyceride lipolysis. This process results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and LDLs to HDLs . Additionally, clofibrate promotes the secretion of lipids into the bile and intestine, contributing to its lipid-lowering effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clofibrate change over time. Clofibrate is hydrolyzed to clofibric acid and undergoes hepatic glucuronidation. Its elimination half-life is highly variable, averaging 18-22 hours, and is prolonged in cases of renal failure . Long-term studies have shown that clofibrate can induce changes in lipid metabolism, including increased monounsaturated fatty acid synthesis and alterations in cholesterol esters .
Dosage Effects in Animal Models
The effects of clofibrate vary with different dosages in animal models. In pigs, clofibrate treatment resulted in heavier livers, higher peroxisome counts, and increased mRNA concentration of acyl-CoA oxidase . High doses of clofibrate can lead to adverse effects, such as hepatocarcinogenesis in rodents, likely due to oxidative stress and an impaired balance between apoptosis and cell proliferation .
Metabolic Pathways
Clofibrate is involved in several metabolic pathways, primarily through its interaction with PPARα. It influences fatty acid combustion, phospholipid biosynthesis, and lipoprotein metabolism. Clofibrate-induced changes in lipid metabolism include increased monounsaturated fatty acid synthesis and alterations in cholesterol esters in the liver, heart, brain, and white adipose tissue .
Transport and Distribution
Clofibrate is transported and distributed within cells and tissues through various mechanisms. It is hydrolyzed to clofibric acid and undergoes hepatic glucuronidation. Clofibrate increases the activity of extrahepatic lipoprotein lipase, enhancing lipoprotein triglyceride lipolysis and promoting the conversion of VLDL to LDL and HDL . It is primarily excreted through the renal system, with 95-99% of the compound being eliminated via the kidneys .
Subcellular Localization
Clofibrate affects subcellular localization by inducing the relocation of phosphatidylcholine transfer protein (PC-TP) to mitochondria in endothelial cells. This relocation occurs within 5 minutes of clofibrate stimulation and is dependent on protein kinase C activation . Additionally, clofibrate administration in rats leads to a significant increase in the CoA pool in the liver, primarily due to an increase in free CoA .
準備方法
Synthetic Routes and Reaction Conditions
Clofibrate is synthesized through the esterification of clofibric acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, clofibrate is produced by reacting clofibric acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation and recrystallization to obtain high-purity clofibrate .
化学反応の分析
反応の種類
クロフィブラートは、以下を含むいくつかの種類の化学反応を起こします。
加水分解: クロフィブラートは、水と強酸または強塩基の存在下で、クロフィブリン酸とエタノールに加水分解されます。
酸化: クロフィブラートは、酸化反応を起こして、さまざまな酸化生成物を形成することができます。
還元: クロフィブラートは、還元されて、還元された誘導体を形成することができます。
一般的な試薬と条件
加水分解: 強酸または強塩基、水、熱。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
生成される主な生成物
加水分解: クロフィブリン酸とエタノール。
酸化: 使用する酸化剤に応じて、さまざまな酸化生成物。
還元: クロフィブラートの還元誘導体
科学研究への応用
クロフィブラートは、以下を含む幅広い科学研究への応用があります。
類似化合物との比較
- ゲムフィブロジル
- フェノフィブラート
- ベザフィブラート
- シプロフィブラート
独自性
クロフィブラートは、その特定の分子構造と、他のフィブラートと比較してリポタンパク質リパーゼ活性をより効果的に高める能力において独自です。 副作用のために、一部の地域では販売中止になりました .
特性
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHUKKLJHYUCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020336 | |
| Record name | Clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
148-150 °C @ 20 MM HG | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.138-1.144 @ 20 °C | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine. Clofibrate also inhibits the synthesis and increases the clearance of apolipoprotein B, a carrier molecule for VLDL. Also, as a fibrate, Clofibrate is an agonist of the PPAR-α receptor[4] in muscle, liver, and other tissues. This agonism ultimately leads to modification in gene expression resulting in increased beta-oxidation, decreased triglyceride secretion, increased HDL, increased lipoprotein lipase activity., Clofibrate decreases serum very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) concn in healthy individuals and abnormal lipoproteins in patients with type III hyperlipoproteinemia. Serum triglyceride concn are usually reduced more than cholesterol concn., The exact mechanism by which clofibrate lowers serum concn of triglycerides and cholesterol is unknown. Apparently, the drug has several antilipemic actions, including increasing triglyceride and VLDL clearance, inhibition of the biosynthesis of cholesterol before mevalonate formation, mobilization of cholesterol from tissues, increasing fecal excretion of neutral sterols, decreasing hepatic lipoprotein synthesis and/or secretion (particularly VLDL), decreasing free fatty acid release, and decreasing triglyceride synthesis., Clofibrate induces changes in blood coagulation which are independent of the lipid-lowering action of the drug. The drug decreases platelet adhesiveness. Plasma fibrinogen concn decrease during the first 6 wk to 4 mo of therapy after which the concn return toward normal. Plasma fibrinolysis is usually increased., Their primary effect is to increase the activity of lipoprotein lipase, which in turn promotes the catabolism of the triglyceride rich lipoproteins, VLDL and IDL. The drugs may also decrease the hepatic synthesis and secretion of VLDL. Fibric acids are believed to raise HDL cholesterol indirectly as a result of the decrease in the concentration of VLDL triglyceride. VLDL normally exchanges lipids with HDL, the triglycerides of VLDL moving to HDL and the cholesteryl esters of HDL moving to VLDL. When VLDL concentrations are reduced, this exchange is slowed. Cholesteryl esters remain in HDL and thus the concentration of HDL cholesterol increases. /Fibric Acids/ | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OIL, COLORLESS TO PALE YELLOW LIQ | |
CAS No. |
637-07-0 | |
| Record name | Clofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofibrate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | clofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | clofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPN91K7FU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118-119, < 25 °C | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)
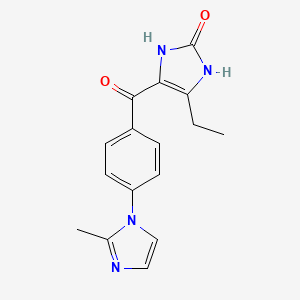

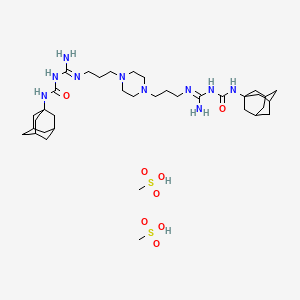

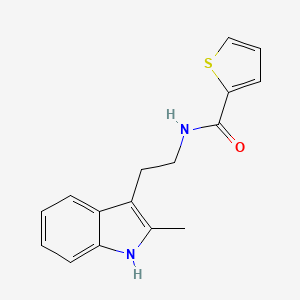
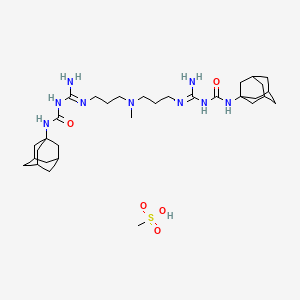
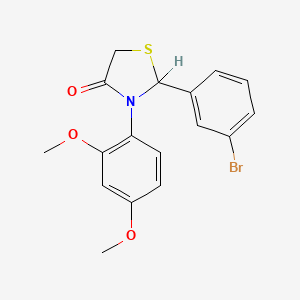

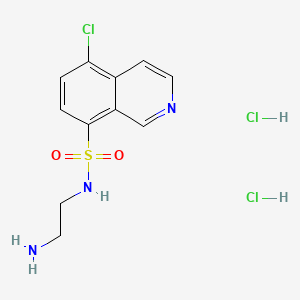
![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)

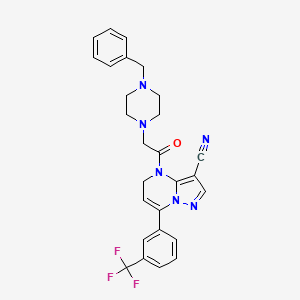
![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)
